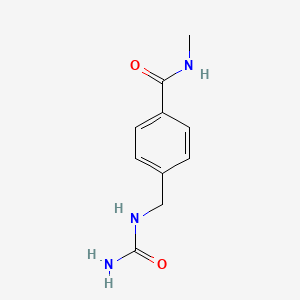
4,4'-Dibromo-2,2',6,6'-tetrafluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is a halogenated biphenyl compound with the molecular formula C12Br2F4 It is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the reaction of biphenyl with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products .
Aplicaciones Científicas De Investigación
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated biphenyls and their biological effects.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Dibromo-2,2’,3,3’,5,5’,6,6’-octafluoro-1,1’-biphenyl
- 1,2-Dibromotetrafluoroethane
- 1,4-Dibromotetrafluorobenzene
Uniqueness
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where specific reactivity and stability are required .
Propiedades
Número CAS |
646508-02-3 |
|---|---|
Fórmula molecular |
C12H4Br2F4 |
Peso molecular |
383.96 g/mol |
Nombre IUPAC |
5-bromo-2-(4-bromo-2,6-difluorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C12H4Br2F4/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H |
Clave InChI |
ADCSPEGAURPUJC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)Br)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


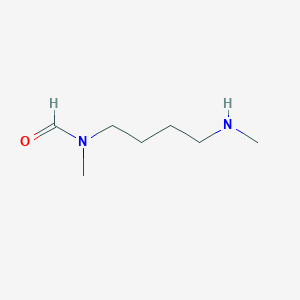
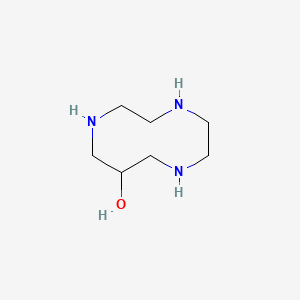
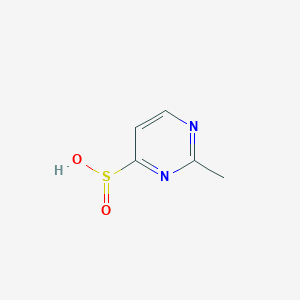

![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)

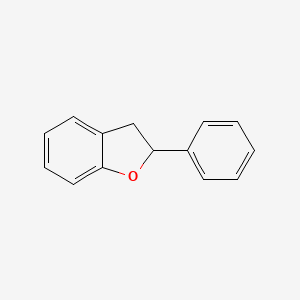
![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)
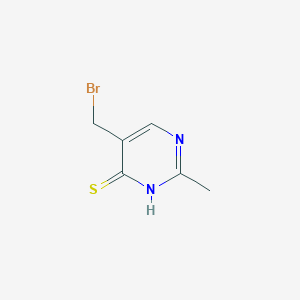
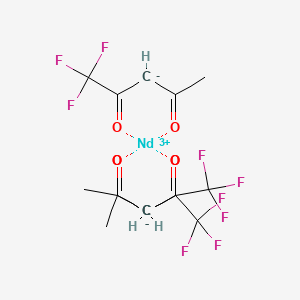
![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
![8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13110682.png)
![[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester](/img/structure/B13110683.png)
